4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride
Overview
Description
4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is of interest due to its unique structure, which combines a pyrrolo and benzodiazepine moiety, potentially leading to novel biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride typically involves the following steps:
Formation of the Pyrrolo Moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile.
Benzodiazepine Ring Formation: The benzodiazepine ring is formed through a condensation reaction between an ortho-diamine and a carbonyl compound, often under acidic or basic conditions.
Coupling of the Two Moieties: The pyrrolo and benzodiazepine moieties are then coupled together using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow chemistry techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anxiolytic or anticonvulsant properties.
Industry: It is used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to the observed pharmacological effects. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: A benzodiazepine with anxiolytic and sedative properties.
Uniqueness
4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride is unique due to its combined pyrrolo and benzodiazepine structure, which may lead to novel biological activities not observed in other benzodiazepines .
Properties
IUPAC Name |
4-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2.ClH/c1-14-8-10-15(11-9-14)19-18-7-4-12-21(18)17-6-3-2-5-16(17)13-20-19;/h2-12,19-20H,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFNECUSHLOSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3C4=CC=CC=C4CN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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